N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.
Indole Derivative Preparation: The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives with the chlorophenyl acetamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammation.
Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- **N-(2-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The hexyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its effectiveness in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
618077-10-4 |
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Molecular Formula |
C25H24ClN3O3S2 |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-3-4-9-14-28-24(32)22(34-25(28)33)21-16-10-5-8-13-19(16)29(23(21)31)15-20(30)27-18-12-7-6-11-17(18)26/h5-8,10-13H,2-4,9,14-15H2,1H3,(H,27,30)/b22-21- |
InChI Key |
AXRUTLZZGMMNKW-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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